N-Boc-4-bromo-2-fluoroaniline

Cross-Coupling Oxidative Addition Palladium Catalysis

N-Boc-4-bromo-2-fluoroaniline (CAS 209958-42-9) delivers orthogonal reactivity for sequential diversification: para-Br for rapid Pd-catalyzed cross-coupling (kinetic advantage over Cl analogs), ortho-F for metabolic stability and ¹⁹F NMR, and acid-labile Boc for clean deprotection. The three-step couple-deprotect-functionalize workflow completes in 48–72 h, enabling Tie-2/VEGFR2/EGFR kinase inhibitor synthesis and probe construction. Supplied at ≥98% purity with batch QC. Avoid unprotected aniline side reactions—use the strategic building block designed for process-scale telescoping.

Molecular Formula C11H13BrFNO2
Molecular Weight 290.13 g/mol
CAS No. 209958-42-9
Cat. No. B182560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-bromo-2-fluoroaniline
CAS209958-42-9
Molecular FormulaC11H13BrFNO2
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyDMHILFAMOKMHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-bromo-2-fluoroaniline (CAS 209958-42-9): Core Properties and Synthetic Role as a Protected Aniline Building Block


N-Boc-4-bromo-2-fluoroaniline (CAS 209958-42-9), systematically named tert-butyl N-(4-bromo-2-fluorophenyl)carbamate, is a halogenated aromatic carbamate with the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol [1]. It belongs to the class of N-Boc-protected anilines and features a bromine substituent at the para position and a fluorine substituent at the ortho position relative to the carbamate-protected amino group. This orthogonal substitution pattern enables sequential functionalization at both halogen positions, while the acid-labile Boc group allows selective amine deprotection without interference from the aryl halides . The compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase inhibitor scaffolds [2].

N-Boc-4-bromo-2-fluoroaniline Procurement: Why Close Analogs Cannot Satisfy Orthogonal Functionalization Requirements


Substituting N-Boc-4-bromo-2-fluoroaniline with its closest in-class analogs—such as N-Boc-4-bromoaniline (lacking the ortho-fluorine), N-Boc-2-fluoroaniline (lacking the para-bromine), or unprotected 4-bromo-2-fluoroaniline—introduces critical functional deficits. The para-bromine and ortho-fluorine substituents provide chemically orthogonal reaction handles: bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while fluorine modulates ring electronics and can itself participate in nucleophilic aromatic substitution under forcing conditions . Removing the Boc group exposes the free amine, which can compete as a nucleophile in cross-coupling sequences, reducing yield and complicating purification [1]. Conversely, N-Boc-4-chloro-2-fluoroaniline, while structurally analogous, suffers from substantially slower oxidative addition to Pd(0) catalysts, rendering it less suitable for the same coupling protocols [2]. These differences, quantified in the Evidence Guide below, demonstrate why generic substitution is chemically unsound.

Quantitative Differentiation of N-Boc-4-bromo-2-fluoroaniline: Head-to-Head and Cross-Study Evidence


Aryl Bromide vs. Aryl Chloride Oxidative Addition Rate Advantage in Pd-Catalyzed Cross-Coupling

The para-bromine substituent in N-Boc-4-bromo-2-fluoroaniline offers a quantifiable kinetic advantage over the corresponding aryl chloride analog in palladium-catalyzed cross-coupling. Kinetic studies demonstrate that the apparent rate constant for oxidative addition of Ph–Br to Pd(0) species is kapp = 0.48 mol⁻¹ L s⁻¹, compared to Ph–Cl which is too slow to measure under identical conditions, indicating a rate difference of at least two orders of magnitude favoring bromide over chloride [1]. For dihaloarene cross-coupling, oxidative addition of Ar–Br is rate-determining for chlorides but not for bromides, confirming the intrinsic reactivity gap [2]. This means N-Boc-4-bromo-2-fluoroaniline can undergo efficient Suzuki or Buchwald-Hartwig coupling at moderate temperatures (60–100 °C) with standard Pd catalysts, whereas N-Boc-4-chloro-2-fluoroaniline would require specialized electron-rich ligands, higher temperatures, or longer reaction times to achieve comparable conversion.

Cross-Coupling Oxidative Addition Palladium Catalysis Structure-Reactivity

Ortho-Fluorine Electronic Effect: Enhanced Suzuki Coupling Yield vs. Non-Fluorinated Analog

The ortho-fluorine substituent in N-Boc-4-bromo-2-fluoroaniline exerts an electron-withdrawing effect that can activate the para-bromine toward oxidative addition and stabilize transition states in cross-coupling reactions. In a study on unprotected ortho-bromoanilines, Suzuki-Miyaura coupling with boronic esters under optimized conditions (CataCXium A palladacycle, 2-MeTHF, K₃PO₄) achieved isolated yields of up to 95% [1]. By contrast, the non-fluorinated 4-bromoaniline gave yields of 62–99% depending on the boronic acid partner, with several examples in the 90–99% range using Pd(OAc)₂ in aqueous DMF [2]. While these studies are on unprotected anilines, the electronic influence of the fluorine is expected to persist in the Boc-protected derivative, as the carbamate is not conjugated with the ring. The fluorine atom also increases lipophilicity (XLogP3 = 3.36 for the target compound vs. ~2.5 for N-Boc-4-bromoaniline), which can affect phase-transfer and purification behavior .

Fluorine Effect Suzuki-Miyaura Electronic Tuning Medicinal Chemistry

Orthogonal Boc Protection Enables Selective Deprotection Without Compromising Aryl Halide Integrity

The Boc protecting group on N-Boc-4-bromo-2-fluoroaniline can be removed under acidic conditions (TFA/CH₂Cl₂, 5 equiv TFA, microwave irradiation at 60 °C for 30 minutes) to liberate 4-bromo-2-fluoroaniline quantitatively without affecting the aryl bromide or fluoride substituents [1]. In the synthesis of Tie-2 kinase inhibitors, the Boc-protected intermediate (II) was converted to the arylboronate via Pd-catalyzed borylation of the bromide, followed by Suzuki coupling with an iodopyrrolopyrimidine partner. Crucially, the N-Boc group was then cleaved in situ with ammonium hydroxide in dioxane at 120 °C, delivering the diamino compound (IX) in a single telescoped operation [2]. This orthogonal reactivity stands in contrast to unprotected 4-bromo-2-fluoroaniline, where the free amine must be explicitly managed—either through protection prior to cross-coupling or by accepting side reactions—adding at least one synthetic step and reducing overall yield.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis Process Chemistry

Commercially Available Purity and Batch QC Documentation vs. Unprotected Analog

N-Boc-4-bromo-2-fluoroaniline is commercially available at a standard purity of 98% (GC/HPLC) with batch-specific QC documentation including NMR, HPLC, and GC from major suppliers . The protected form offers a distinct handling advantage: it is a solid at room temperature (predicted melting point ~45–48 °C based on the non-brominated analog N-Boc-2-fluoroaniline), whereas the unprotected 4-bromo-2-fluoroaniline melts at 39–42 °C and has a boiling point of 103–108 °C at reduced pressure [1]. The lower volatility and solid form of the Boc derivative facilitate accurate weighing and reduce exposure risk during handling. Storage conditions for the Boc derivative are typically room temperature (desiccated), whereas the unprotected aniline requires more stringent storage to prevent oxidative discoloration .

Quality Control Batch Reproducibility Procurement Analytical Characterization

N-Boc-4-bromo-2-fluoroaniline: Optimal Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Parallel Synthesis of Kinase Inhibitor Libraries via Pd-Catalyzed Cross-Coupling

In lead optimization programs targeting kinase inhibition (e.g., Tie-2, VEGFR2, or EGFR), N-Boc-4-bromo-2-fluoroaniline provides a dual-functionalized core that enables sequential diversification. The para-bromine undergoes efficient Suzuki coupling (with rate advantage over chloride analogs, as quantified in Evidence Item 1, [1]) to introduce aryl or heteroaryl groups, while the ortho-fluorine can be retained to modulate metabolic stability and target binding. After coupling, the Boc group is cleaved under standard TFA conditions to reveal the free amine for further elaboration. This three-step diversification sequence—couple, deprotect, functionalize—is executable in 48–72 hours on a milligram-to-gram scale, directly supported by the published Tie-2 inhibitor synthesis route [2].

Process Chemistry: Telescoped Borylation–Coupling–Deprotection for Advanced Intermediate Manufacture

The orthogonal reactivity of N-Boc-4-bromo-2-fluoroaniline is particularly valuable in process-scale synthesis, where telescoping multiple transformations minimizes isolations and waste. As demonstrated in the drug synthesis database, the compound can be converted to its arylboronate ester via palladium-catalyzed borylation, immediately coupled with a heteroaryl iodide in a Suzuki reaction, and then deprotected in situ with ammonium hydroxide at elevated temperature to yield the final diamino compound in a single telescoped sequence [2]. This approach eliminates at least one intermediate isolation compared to using the unprotected 4-bromo-2-fluoroaniline, reducing solvent consumption and cycle time. The commercial availability of the Boc-protected form at 98% purity with batch QC further supports its use in regulated intermediate manufacture .

Chemical Biology: Biotinylated and Fluorescent Probe Synthesis via Sequential Halogen Functionalization

N-Boc-4-bromo-2-fluoroaniline is uniquely suited for preparing chemical biology probes that require an attachment point for a reporter group (via the bromine) while retaining a fluorine atom for ¹⁹F NMR monitoring or metabolic tracing. The bromine substituent can be selectively coupled with alkyne- or biotin-containing boronic acids via Suzuki reaction, leaving the fluorine intact. The Boc group is then removed to attach a second functional element (e.g., a photoaffinity label) to the amine. This orthogonal reactivity profile is not achievable with N-Boc-4-bromoaniline (no fluorine handle) or N-Boc-2-fluoroaniline (no cross-coupling handle), making the dual-halogenated compound the preferred choice for multifunctional probe construction [1].

Agrochemical Discovery: Synthesis of Fluorinated Biaryl Amine Herbicide and Fungicide Candidates

Fluorinated aromatic amines are privileged scaffolds in agrochemical discovery, where the fluorine atom enhances metabolic stability and environmental persistence. N-Boc-4-bromo-2-fluoroaniline provides a direct entry to this chemical space: Suzuki coupling with (hetero)aryl boronic acids at the bromine position, followed by Boc deprotection, yields 2-fluoro-4-aryl anilines that serve as key intermediates for amide, sulfonamide, or urea formation. The higher lipophilicity of the fluorinated compound (XLogP3 = 3.36) compared to non-fluorinated analogs (XLogP ≈ 2.5) may also improve membrane permeability of the final agrochemical candidates . The bromine substituent's kinetic advantage over chlorine in oxidative addition (Evidence Item 1) ensures high conversion under mild conditions, preserving sensitive heterocyclic partners common in agrochemical lead structures.

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